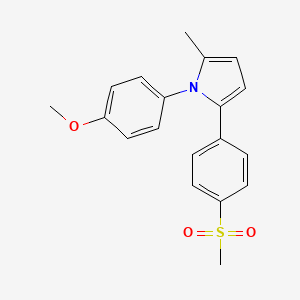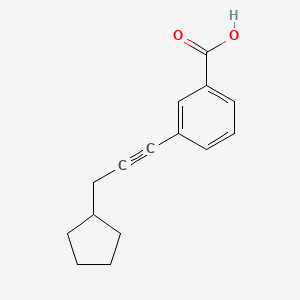
3-(3-Cyclopentylprop-1-ynyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Cyclopentylprop-1-ynyl)benzoic acid is an organic compound with the molecular formula C15H16O2 It is a derivative of benzoic acid, where the hydrogen atom on the benzene ring is substituted with a 3-cyclopentylprop-1-ynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyclopentylprop-1-ynyl)benzoic acid typically involves the following steps:
Alkyne Formation: The initial step involves the formation of the alkyne group. This can be achieved through the reaction of cyclopentyl bromide with a suitable acetylene derivative under basic conditions.
Coupling Reaction: The alkyne is then coupled with a benzoic acid derivative using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. The reaction conditions typically include a palladium catalyst, a copper co-catalyst, and an appropriate base in an inert atmosphere.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Cyclopentylprop-1-ynyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products
Oxidation: Formation of cyclopentyl ketones or carboxylic acids.
Reduction: Formation of cyclopentyl alkenes or alkanes.
Substitution: Formation of halogenated or nitrated benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3-Cyclopentylprop-1-ynyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(3-Cyclopentylprop-1-ynyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can form covalent bonds with active site residues, leading to enzyme inhibition. The benzene ring can participate in π-π interactions with aromatic residues in protein binding sites, enhancing its binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3-Cyclopentylprop-1-ynyl)benzoic acid
- This compound derivatives
- Other benzoic acid derivatives with alkyne groups
Uniqueness
This compound is unique due to the presence of the cyclopentylprop-1-ynyl group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H16O2 |
|---|---|
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
3-(3-cyclopentylprop-1-ynyl)benzoic acid |
InChI |
InChI=1S/C15H16O2/c16-15(17)14-10-4-9-13(11-14)8-3-7-12-5-1-2-6-12/h4,9-12H,1-2,5-7H2,(H,16,17) |
InChI-Schlüssel |
AWJGXQNNMGDRPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)CC#CC2=CC(=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]acetamide](/img/structure/B13881265.png)
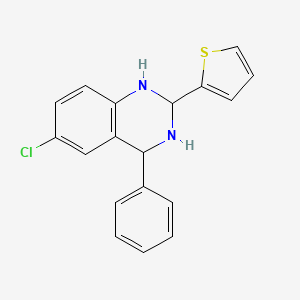
![tert-butyl N-[2-[(2-bromoacetyl)-cyclopentylamino]ethyl]carbamate](/img/structure/B13881271.png)
![6-(furan-2-yl)-N-(1,2-oxazol-3-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13881275.png)
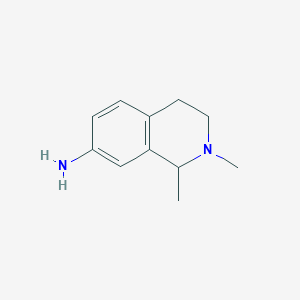
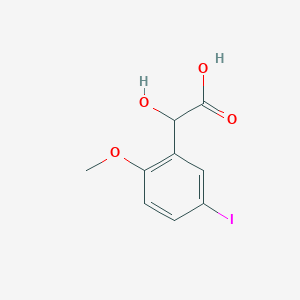
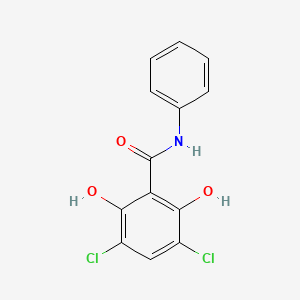

![5-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13881300.png)

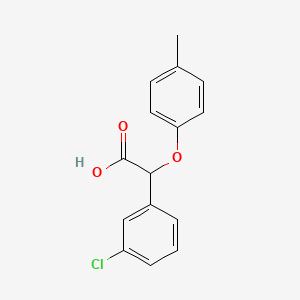
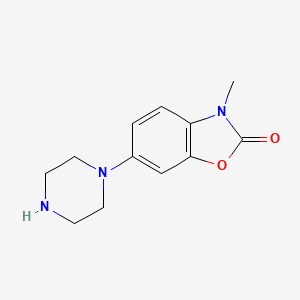
![N-(2-methylphenyl)-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B13881322.png)
